![molecular formula C8H7ClOS B14793648 2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chlorophenyl thioacetate is an organosulfur compound that features a thioacetate group attached to an o-chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
o-Chlorophenyl thioacetate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenyl halides with thioacetic acid or its derivatives. The reaction typically occurs under mild conditions using a base such as potassium carbonate to facilitate the nucleophilic attack of the thioacetate anion on the halide substrate .
Industrial Production Methods
In industrial settings, the synthesis of o-chlorophenyl thioacetate may involve the use of polymer-supported sodium thioacetate to achieve high yields under nonaqueous and heterogeneous conditions . This method is advantageous due to its efficiency and ease of product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
o-Chlorophenyl thioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioacetate group can be replaced by other nucleophiles, leading to the formation of diverse organosulfur compounds.
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted organosulfur compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Applications De Recherche Scientifique
o-Chlorophenyl thioacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of o-chlorophenyl thioacetate involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group acts as a nucleophile. This property allows it to participate in various chemical transformations, leading to the formation of diverse organosulfur compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetic Acid: A simpler thioacetate compound that serves as a precursor to various organosulfur compounds.
Thiophene Derivatives: Compounds containing a thiophene ring, which exhibit diverse biological and chemical properties.
Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.
Uniqueness
o-Chlorophenyl thioacetate is unique due to the presence of the o-chlorophenyl group, which imparts specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H7ClOS |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
O-(2-chlorophenyl) ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3 |
Clé InChI |
HDMPELFACKZWHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


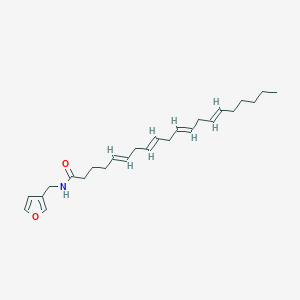
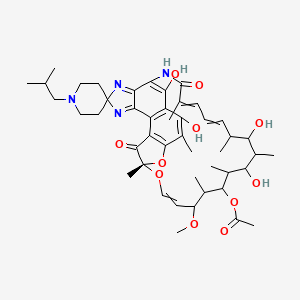
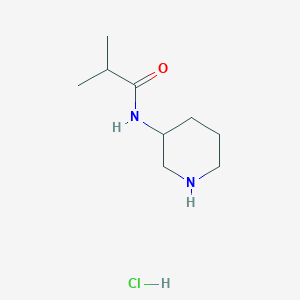
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)

![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
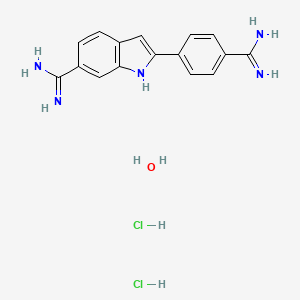
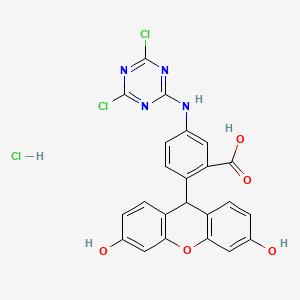
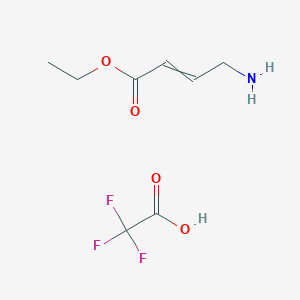
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)

![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
